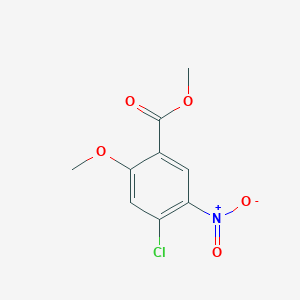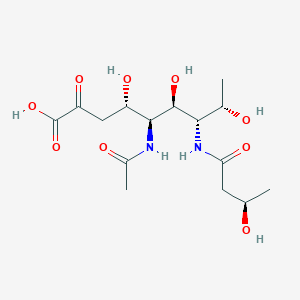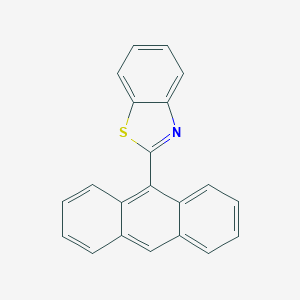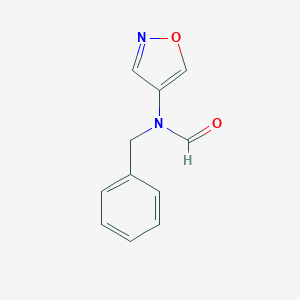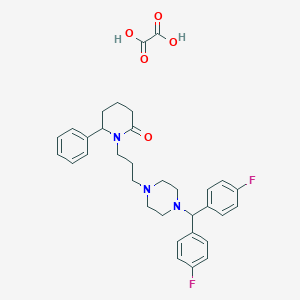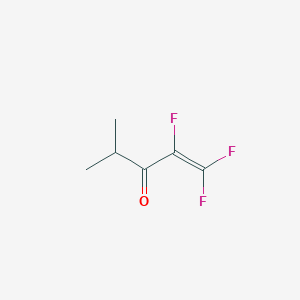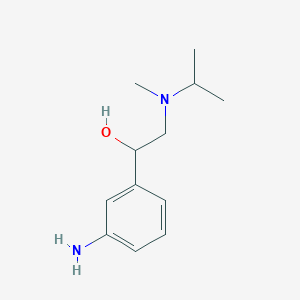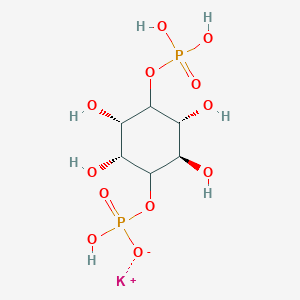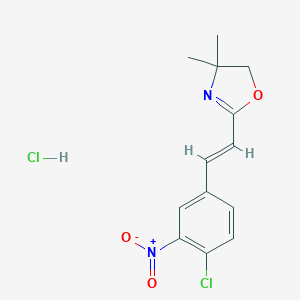
(4-Nitrophenyl)(oxo)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrophenyl)(oxo)acetyl chloride, also known as NPOC, is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used for a variety of applications, including protein analysis, DNA sequencing, and peptide synthesis.
作用機序
The mechanism of action of (4-Nitrophenyl)(oxo)acetyl chloride involves the reaction of the reagent with primary amines. (4-Nitrophenyl)(oxo)acetyl chloride reacts with primary amines to form stable adducts, which can be easily detected and quantified. The reaction is highly specific, as (4-Nitrophenyl)(oxo)acetyl chloride only reacts with primary amines and not with secondary or tertiary amines.
Biochemical and Physiological Effects:
(4-Nitrophenyl)(oxo)acetyl chloride is not known to have any significant biochemical or physiological effects. It is a highly reactive reagent that is used in small quantities in scientific research. However, it is important to handle (4-Nitrophenyl)(oxo)acetyl chloride with care, as it can be toxic if ingested or inhaled.
実験室実験の利点と制限
One of the main advantages of (4-Nitrophenyl)(oxo)acetyl chloride is its high specificity for primary amines. This makes it a valuable reagent for protein analysis and peptide synthesis. Additionally, (4-Nitrophenyl)(oxo)acetyl chloride is relatively easy to use and can be easily detected and quantified. However, there are some limitations to the use of (4-Nitrophenyl)(oxo)acetyl chloride. It is a highly reactive reagent that can be toxic if mishandled. Additionally, (4-Nitrophenyl)(oxo)acetyl chloride is not suitable for the analysis of proteins or peptides that do not contain primary amines.
将来の方向性
There are several future directions for the use of (4-Nitrophenyl)(oxo)acetyl chloride in scientific research. One area of interest is the development of new methods for protein analysis using (4-Nitrophenyl)(oxo)acetyl chloride. Researchers are also exploring the use of (4-Nitrophenyl)(oxo)acetyl chloride in the synthesis of new peptides and proteins. Additionally, there is interest in using (4-Nitrophenyl)(oxo)acetyl chloride as a tool for the analysis of post-translational modifications in proteins. Overall, (4-Nitrophenyl)(oxo)acetyl chloride is a valuable reagent that has many potential applications in scientific research.
合成法
The synthesis of (4-Nitrophenyl)(oxo)acetyl chloride involves the reaction of 4-nitrophenol with oxalyl chloride in the presence of a catalyst. The resulting product is a yellow crystalline powder that is highly reactive and can be used in a variety of applications.
科学的研究の応用
(4-Nitrophenyl)(oxo)acetyl chloride is widely used in scientific research for a variety of applications. It is commonly used as a reagent for protein analysis, specifically for the determination of primary amines in peptides and proteins. (4-Nitrophenyl)(oxo)acetyl chloride reacts with primary amines to form stable adducts, which can be easily detected and quantified. (4-Nitrophenyl)(oxo)acetyl chloride is also used in DNA sequencing to protect the 5' end of DNA fragments during enzymatic reactions. Additionally, (4-Nitrophenyl)(oxo)acetyl chloride is used in peptide synthesis to protect the N-terminal amino group of amino acids.
特性
CAS番号 |
105248-77-9 |
|---|---|
製品名 |
(4-Nitrophenyl)(oxo)acetyl chloride |
分子式 |
C8H4ClNO4 |
分子量 |
213.57 g/mol |
IUPAC名 |
2-(4-nitrophenyl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H4ClNO4/c9-8(12)7(11)5-1-3-6(4-2-5)10(13)14/h1-4H |
InChIキー |
TWFMIWYUYQQIED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)[N+](=O)[O-] |
同義語 |
Benzeneacetyl chloride, 4-nitro-alpha-oxo- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



